molecular formula C9H10F3N B1363397 (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine CAS No. 578027-35-7

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine

Cat. No.: B1363397
CAS No.: 578027-35-7
M. Wt: 189.18 g/mol
InChI Key: GUMZDWPMXGQNBG-ZCFIWIBFSA-N
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Description

®-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods

In industrial settings, the production of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine may involve large-scale synthesis using similar trifluoromethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

®-1-[4-(Trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include imines, nitriles, and various substituted amines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Drug Development

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable in developing selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .

Case Study: SSRIs Development

  • Researchers have demonstrated that this compound can be utilized in synthesizing SSRIs, which are essential for treating depression and anxiety disorders. The presence of the trifluoromethyl group enhances the compound's efficacy by improving its binding affinity to serotonin receptors .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, compound 4f derived from this amine showed significantly higher potency than traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

CompoundCancer Cell Lines TestedPotency Compared to 5-FU
4fHeLa, SGC-7901, A54923-46 times more potent

Agricultural Chemicals

The compound is also utilized in developing agrochemicals, enhancing crop protection products' efficacy against pests and diseases. Its structural characteristics allow it to improve the performance of existing agrochemical formulations .

Material Science

In material science, this compound is employed in formulating advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group enhance the durability and resistance of these materials to environmental factors .

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studying receptor interactions. Its ability to bind effectively to enzyme active sites facilitates biochemical transformations essential for synthesizing chiral compounds.

Example of Biochemical Interaction:

  • Studies have shown that this compound acts as a substrate for various enzymes, facilitating enzyme-catalyzed reactions that lead to the formation of enantiomerically pure compounds.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods optimized for yield and purity. Continuous flow reactors are often employed in industrial settings to enhance efficiency during the synthesis process.

Mechanism of Action

The mechanism of action of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The chiral nature of the compound also plays a role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine: The enantiomer of the compound, differing in its chiral configuration.

    Trifluoromethylphenylamines: Compounds with similar structures but lacking the chiral center.

    Fluorinated amines: Compounds with fluorine atoms in different positions on the phenyl ring.

Uniqueness

®-1-[4-(Trifluoromethyl)phenyl]ethylamine is unique due to its combination of a trifluoromethyl group and a chiral amine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications, offering advantages in terms of reactivity, stability, and specificity.

Biological Activity

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine, also known as (R)-1-(4-trifluoromethylphenyl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C9H10F3N
  • Molecular Weight : 201.18 g/mol
  • IUPAC Name : (R)-1-[4-(trifluoromethyl)phenyl]ethanamine

This compound exhibits its biological activity primarily through interaction with various receptors and enzymes. Notably, it has been identified as a potent inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, which is critical for its survival and pathogenicity. The compound's structure allows it to effectively bind to the enzyme, disrupting its function and leading to bacterial death.

Biological Activity Overview

The following table summarizes the biological activities of this compound based on recent studies:

Activity Target/Organism IC50 Value Reference
Inhibition of cytochrome bd oxidaseMycobacterium tuberculosis27 µM
Antagonism of EphA2 receptorHuman cellsPotent
Autophagy inhibitionVarious cell linesNot specified

1. Antitubercular Activity

A study focusing on the inhibition of cytochrome bd oxidase demonstrated that this compound could effectively reduce ATP levels in Mycobacterium tuberculosis, indicating a potential role as an antitubercular agent. The compound displayed an IC50 value of 27 µM against the H37Rv strain, suggesting moderate potency in inhibiting bacterial respiration pathways .

2. EphA2 Antagonism

Another significant finding is the compound's role as an antagonist for the EphA2 receptor, which is implicated in various cancers. The study reported that derivatives of this compound exhibited competitive inhibition of ephrin-A1 dependent signals, which could be leveraged for therapeutic strategies in cancer treatment .

3. Autophagy Inhibition

Research also highlighted the compound’s ability to inhibit autophagy processes in various cell lines. This activity suggests potential applications in diseases where autophagy plays a critical role, such as neurodegenerative disorders and cancer .

Safety and Toxicity

Preliminary safety assessments indicate that this compound has a favorable safety profile; however, comprehensive toxicity studies are still required to establish its clinical viability .

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMZDWPMXGQNBG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356301
Record name (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578027-35-7
Record name (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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